molecular formula C15H21Br2ClO B1261874 (2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one

(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one

Cat. No. B1261874
M. Wt: 412.59 g/mol
InChI Key: HMWLZIQJSYGFHO-YIVQXAGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kylinone is a member of cyclohexenones.

Scientific Research Applications

Synthesis and Stereochemistry

  • The compound has been used in the synthesis of polyfunctional spiroketals, a class of compounds with applications in various chemical reactions (Gerber‐Lemaire & Vogel, 2004).
  • It has been integral in developing methods for asymmetric induction in bromonium-initiated intramolecular carbocyclization reactions, important for the synthesis of various natural compounds (Martín, Pérez, & Ravelo, 1986).

Chemical Properties and Reactions

  • Research has shown that similar spiro compounds often exist as mixtures of diastereomers, with distinct olfactory properties, indicating potential applications in fragrance and flavor industries (Bruns, Conrad, & Steigel, 1979).
  • The compound's framework has been used in [4 + 3] cycloaddition reactions with aminoallyl cations and 1,3-dienes, demonstrating its utility in complex organic syntheses (Oh, Ziani-Chérif, Choi, & Cha, 2003).

Potential Industrial Applications

  • Spiro compounds, including those similar to the mentioned compound, have been studied for their potential in intumescent polymers, which are materials that swell when exposed to heat, providing insulation and reducing flammability (Sivasamy, Geetha, Vijayakumar, & Fink, 2010).
  • They have also been investigated for their solubilities in various solvents, which is crucial for their practical applications in different industrial processes (Wang, Liu, & Wang, 2006).

properties

Product Name

(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one

Molecular Formula

C15H21Br2ClO

Molecular Weight

412.59 g/mol

IUPAC Name

(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one

InChI

InChI=1S/C15H21Br2ClO/c1-9-7-10(16)13(2,3)15(12(9)19)6-5-14(4,18)11(17)8-15/h7,9,11H,5-6,8H2,1-4H3/t9-,11-,14-,15-/m0/s1

InChI Key

HMWLZIQJSYGFHO-YIVQXAGMSA-N

Isomeric SMILES

C[C@H]1C=C(C([C@@]2(C1=O)CC[C@]([C@H](C2)Br)(C)Cl)(C)C)Br

Canonical SMILES

CC1C=C(C(C2(C1=O)CCC(C(C2)Br)(C)Cl)(C)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one
Reactant of Route 2
(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one
Reactant of Route 3
(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one
Reactant of Route 4
(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one
Reactant of Route 5
(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one
Reactant of Route 6
(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one

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